molecular formula C14H22O2 B1598840 4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol CAS No. 21240-37-9

4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol

Cat. No.: B1598840
CAS No.: 21240-37-9
M. Wt: 222.32 g/mol
InChI Key: PFNAUBZCUROTHN-UHFFFAOYSA-N
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Description

4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol is a chemical compound belonging to the family of phenols. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation and Hydrogenation: One method to synthesize 4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol involves the condensation of phenylacetaldehyde and acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.

    Grignard Reaction: Another method involves the reaction of phenylethyl magnesium bromide with ethylene oxide in a Grignard type reaction.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol can be oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran.

    Cyclization: It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Cyclization: Phosphoric acid at high temperature.

Major Products

    Oxidation: 2-phenyltetrahydrofuran.

    Cyclization: Tetralin.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its therapeutic potential in various medical applications.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-butanol: A similar compound that can be synthesized using similar methods and undergoes similar chemical reactions.

    Phenylbutyl alcohol: Another related compound with comparable properties and applications.

Uniqueness

4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its potential therapeutic and industrial applications further distinguish it from other similar compounds.

Properties

IUPAC Name

4-[4-(4-hydroxybutyl)phenyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,1-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAUBZCUROTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407935
Record name 1,4-benzenedibutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-37-9
Record name 1,4-benzenedibutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4-HYDROXY-BUTYL)-PHENYL)-BUTAN-1-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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